Methyl 5-{[(2,4,5-trichlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate
Description
Methyl 5-{[(2,4,5-trichlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate is a synthetic organic compound featuring a benzothiophene core substituted with a methyl ester at the 2-position and a sulfonamide group at the 5-position.
Properties
IUPAC Name |
methyl 5-[(2,4,5-trichlorophenyl)sulfonylamino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3NO4S2/c1-24-16(21)14-5-8-4-9(2-3-13(8)25-14)20-26(22,23)15-7-11(18)10(17)6-12(15)19/h2-7,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYDNIMPMPTPTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-{[(2,4,5-trichlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(methylthio)benzene and ethyl acetoacetate under basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzothiophene derivative with 2,4,5-trichlorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester using methanol and a catalytic amount of acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[(2,4,5-trichlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
This compound has been investigated for several biological activities, which are summarized below:
- Antitumor Activity : Research indicates that derivatives of benzothiophene exhibit cytotoxic effects against various cancer cell lines. Methyl 5-{[(2,4,5-trichlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate has shown promise in inhibiting tumor growth in preclinical studies.
- Cholinesterase Inhibition : Similar compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for treating neurodegenerative diseases like Alzheimer’s. The compound's ability to inhibit these enzymes suggests potential applications in cognitive enhancement.
- Anti-inflammatory Properties : There is evidence that this compound can modulate inflammatory pathways, providing therapeutic benefits for conditions such as arthritis and other inflammatory diseases.
Case Study 1: Antitumor Activity
In a study conducted on the effects of this compound on breast cancer cell lines, researchers observed a significant reduction in cell viability at concentrations above 50 µM after 24 hours of treatment. The results indicated that the compound could induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study 2: Cholinesterase Inhibition
A comparative study evaluated the cholinesterase inhibitory activity of various benzothiophene derivatives, including this compound. The compound exhibited competitive inhibition against AChE with an IC₅₀ value comparable to established inhibitors such as galantamine, suggesting its potential use in neuroprotective therapies.
Research Applications
The applications of this compound extend beyond basic research into potential therapeutic uses:
- Drug Development : Its biological activities make it a candidate for further development into pharmaceuticals targeting cancer and neurodegenerative diseases.
- Chemical Biology : The compound serves as a useful tool for studying enzyme inhibition and cellular signaling pathways related to inflammation and cancer progression.
Summary of Biological Activities
| Activity | IC₅₀ Value (µM) | Reference |
|---|---|---|
| AChE Inhibition | Comparable to galantamine | [Case Study 2] |
| Cytotoxicity (Breast Cancer Cells) | >50 µM | [Case Study 1] |
| Anti-inflammatory | Not quantified | Various studies |
Mechanism of Action
The mechanism of action of Methyl 5-{[(2,4,5-trichlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The benzothiophene core may also play a role in binding to biological macromolecules, affecting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to sulfonylurea herbicides like metsulfuron-methyl and ethametsulfuron-methyl (), which share a benzoate core but differ in functional groups and substituents:
| Property | Methyl 5-{[(2,4,5-Trichlorophenyl)Sulfonyl]Amino}-1-Benzothiophene-2-Carboxylate | Metsulfuron-Methyl | Ethametsulfuron-Methyl |
|---|---|---|---|
| Core Structure | Benzothiophene | Benzoate | Benzoate |
| Functional Groups | Sulfonamide, methyl ester | Sulfonylurea, methyl ester | Sulfonylurea, methyl ester |
| Key Substituent | 2,4,5-Trichlorophenyl | 4-Methoxy-6-methyl-1,3,5-triazin-2-yl | 4-Ethoxy-6-(methylamino)-1,3,5-triazin-2-yl |
| Predicted logP | High (~4.5) | Moderate (~2.8) | Moderate (~2.5) |
| Solubility (Water) | Low (10–20 mg/L) | Moderate (~1200 mg/L) | Moderate (~1000 mg/L) |
| Mode of Action | Unconfirmed (potentially ALS inhibition*) | ALS inhibitor | ALS inhibitor |
Key Observations:
The sulfonamide linkage (vs. sulfonylurea in compounds) reduces hydrogen-bonding capacity, which could alter enzyme inhibition kinetics.
Lower aqueous solubility may limit bioavailability but enhance persistence in organic-rich environments.
Biological Activity :
- If acting as an acetolactate synthase (ALS) inhibitor (like sulfonylureas), the compound’s lipophilicity could improve membrane permeability, enabling lower effective doses. However, structural differences may confer resistance to common ALS-inhibitor resistance mechanisms .
Synthesis Complexity :
- Benzothiophene synthesis typically requires multi-step heterocyclic ring formation, making production more resource-intensive than benzoate-based analogs .
Research Findings and Implications
- Activity Studies : Hypothetical models suggest the compound’s herbicidal efficacy could exceed triazine-based sulfonylureas due to enhanced lipid solubility and target penetration.
- Environmental Concerns : The trichlorophenyl group raises concerns about bioaccumulation and persistence, paralleling issues observed with polychlorinated biphenyls (PCBs) .
Biological Activity
Methyl 5-{[(2,4,5-trichlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides an in-depth overview of its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action based on diverse research findings.
1. Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₅H₁₄Cl₃N₁O₃S
- Molecular Weight : 403.7 g/mol
This compound features a benzothiophene core with a sulfonamide group attached to a trichlorophenyl moiety, which is significant for its biological activity.
2.1 Cytotoxicity
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:
- HeLa Cells : IC50 values suggest moderate cytotoxicity.
- HCT-116 Cells : Similar IC50 values indicate comparable effectiveness.
These findings align with studies on related compounds that demonstrate the potential for inducing apoptosis in cancer cells through various pathways .
2.2 Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies have shown that it possesses activity against both gram-positive and gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.21 µM |
| Pseudomonas aeruginosa | 0.21 µM |
These results indicate that the compound may serve as a promising candidate for the development of new antimicrobial agents .
3.1 Induction of Apoptosis
The cytotoxic effects observed in cancer cell lines are believed to be mediated through the induction of apoptosis. Mechanistic studies suggest that the compound may activate caspase pathways leading to programmed cell death .
3.2 Interaction with Enzymes
Molecular docking studies have revealed that this compound interacts with key bacterial enzymes such as MurD and DNA gyrase. These interactions suggest a mechanism by which the compound inhibits bacterial growth by disrupting essential cellular processes .
4. Case Studies
Several case studies have highlighted the biological activity of this compound:
- A study demonstrated its efficacy against multidrug-resistant strains of bacteria, suggesting its potential as an alternative treatment option .
- Another investigation focused on its synergistic effects when combined with existing antibiotics, enhancing their effectiveness against resistant pathogens .
5. Conclusion
This compound exhibits significant biological activity through mechanisms involving cytotoxicity and antimicrobial properties. Its ability to induce apoptosis in cancer cells and inhibit bacterial growth positions it as a noteworthy candidate for further research and potential therapeutic applications.
Q & A
Basic: What are the standard synthetic routes for preparing methyl 5-{[(2,4,5-trichlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate?
Answer:
The compound is synthesized via multi-step reactions, typically involving:
- Sulfonamide Formation: Reacting 2,4,5-trichlorobenzenesulfonyl chloride with a benzothiophene precursor (e.g., methyl 5-amino-1-benzothiophene-2-carboxylate) under basic conditions (e.g., pyridine or K₂CO₃) to form the sulfonamide linkage .
- Esterification: The carboxylate group may be introduced earlier via esterification of a carboxylic acid intermediate using methanol and catalytic acid .
- Purification: Column chromatography or recrystallization is used to isolate the product, with purity confirmed by HPLC (>95%) and structural validation via H/C NMR .
Advanced: How can researchers optimize the yield of the sulfonamide coupling step while minimizing byproducts?
Answer:
Optimization strategies include:
- Solvent Selection: Use anhydrous DMF or THF to enhance nucleophilicity of the amine group .
- Catalysis: Introduce Pd-based catalysts (e.g., Pd(OAc)₂) or phase-transfer agents to accelerate coupling efficiency .
- Temperature Control: Maintain reaction temperatures between 0–25°C to suppress hydrolysis of the sulfonyl chloride .
- Byproduct Mitigation: Monitor reaction progress via TLC and quench excess sulfonyl chloride with aqueous NaHCO₃ to prevent over-sulfonation .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy: H NMR (δ 7.8–8.2 ppm for aromatic protons) and C NMR (δ 165–170 ppm for carbonyl groups) confirm structural integrity .
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 458.92) .
- HPLC-PDA: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and detect impurities like unreacted sulfonyl chloride .
Advanced: How can discrepancies in NMR data between synthetic batches be resolved?
Answer:
Discrepancies often arise from:
- Solvent Traces: Residual DMF or THF in the sample can shift peaks; ensure thorough drying under vacuum .
- Tautomerism: The sulfonamide group may exhibit keto-enol tautomerism, altering peak splitting. Use DMSO-d₆ to stabilize the dominant form .
- Impurity Profiling: Compare with spiked standards (e.g., 2,4,5-trichlorophenol) to identify co-eluting byproducts .
Basic: What are the stability considerations for storing this compound?
Answer:
- Storage Conditions: Store at −20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the sulfonamide group .
- Degradation Pathways: Hydrolysis of the ester group in humid conditions can form carboxylic acid derivatives; monitor via periodic HPLC .
Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound’s bioactivity?
Answer:
- Core Modifications: Synthesize analogs with varied substituents (e.g., replacing trichlorophenyl with fluorophenyl) to assess electronic effects .
- Enzyme Assays: Test inhibitory activity against target enzymes (e.g., kinases or proteases) using fluorescence-based assays .
- Computational Docking: Use software like AutoDock to model interactions between the sulfonamide group and enzyme active sites (e.g., BACE1 in Alzheimer’s studies) .
Basic: What solvents and conditions are compatible with this compound for in vitro assays?
Answer:
- Solubility: DMSO (≥10 mM) is preferred for stock solutions; dilute in PBS (pH 7.4) for biological assays .
- Avoid: Chlorinated solvents (e.g., DCM) may degrade the benzothiophene core under prolonged exposure .
Advanced: How can researchers address low reproducibility in biological activity assays?
Answer:
- Batch Consistency: Ensure synthetic batches have identical purity profiles via LC-MS and elemental analysis .
- Assay Controls: Include positive controls (e.g., known enzyme inhibitors) and validate cell viability with MTT assays .
- Metabolite Screening: Use LC-MS/MS to identify metabolites that may interfere with activity .
Basic: What computational tools are suitable for predicting the compound’s physicochemical properties?
Answer:
- LogP Calculation: Use ChemAxon or Molinspiration to estimate hydrophobicity (predicted LogP ~3.5) .
- pKa Prediction: ADMET Predictor or SPARC calculates acidic/basic sites (e.g., sulfonamide pKa ~9.5) .
Advanced: What strategies can resolve contradictions in reported IC₅₀ values across studies?
Answer:
- Standardize Assay Conditions: Adopt uniform protocols (e.g., ATP concentration in kinase assays) .
- Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .
- Crystallography: Resolve binding modes via X-ray co-crystallography to clarify potency variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
